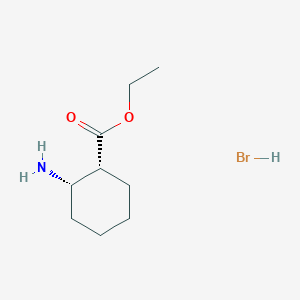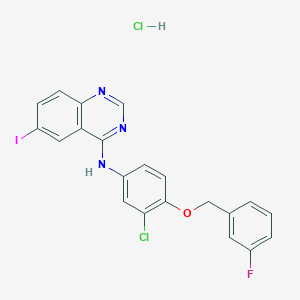
N-(3-Chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-aMine drochloride
描述
3-Chloro-4-(3-fluorobenzyloxy)phenylamine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro, fluoro, and iodo groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-fluorobenzyloxy)phenylamine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the chloro, fluoro, and iodo substituents. Common synthetic routes include:
Nucleophilic Substitution: This step involves the substitution of a leaving group with a nucleophile to introduce the chloro and fluoro groups.
Coupling Reactions: The final step involves coupling the substituted quinazoline with the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-Chloro-4-(3-fluorobenzyloxy)phenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro, fluoro, and iodo groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学研究应用
Chemistry
In chemistry, 3-Chloro-4-(3-fluorobenzyloxy)phenylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in elucidating cellular pathways and mechanisms.
Medicine
In medicinal chemistry, 3-Chloro-4-(3-fluorobenzyloxy)phenylamine hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and nanotechnology.
作用机制
The mechanism of action of 3-Chloro-4-(3-fluorobenzyloxy)phenylamine hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, the compound may inhibit or activate enzymes, receptors, or other proteins involved in disease pathways.
相似化合物的比较
Similar Compounds
- 3-Chloro-4-(3-fluorobenzyloxy)phenylamine hydrochloride
- 3-Chloro-4-(3-fluorobenzyloxy)phenylamine hydrochloride
- 3-Chloro-4-(3-fluorobenzyloxy)phenylamine hydrochloride
Uniqueness
The uniqueness of 3-Chloro-4-(3-fluorobenzyloxy)phenylamine hydrochloride lies in its specific combination of substituents. The presence of the iodo group, in particular, imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. This makes it a valuable compound for exploring new chemical reactions and developing novel applications.
属性
分子式 |
C21H15Cl2FIN3O |
|---|---|
分子量 |
542.2 g/mol |
IUPAC 名称 |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C21H14ClFIN3O.ClH/c22-18-10-16(5-7-20(18)28-11-13-2-1-3-14(23)8-13)27-21-17-9-15(24)4-6-19(17)25-12-26-21;/h1-10,12H,11H2,(H,25,26,27);1H |
InChI 键 |
PXHIYYOHCWDBIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)I)Cl.Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

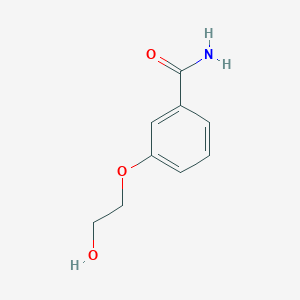
![N-[(2-oxo-1-pyrrolidinyl)acetyl]-L-proline](/img/structure/B8553718.png)
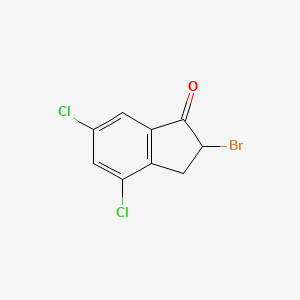
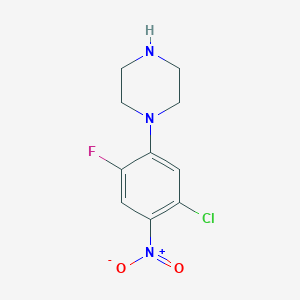
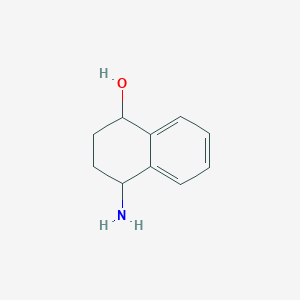
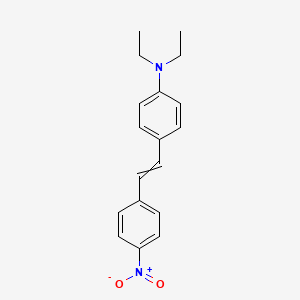
![2-[2-(2-Chlorophenyl)ethenesulfonamido]benzene-1-sulfonamide](/img/structure/B8553753.png)
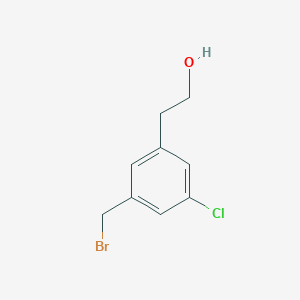
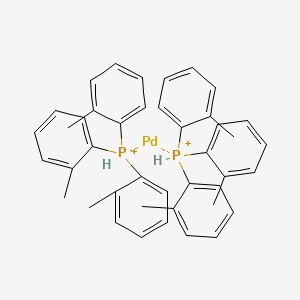
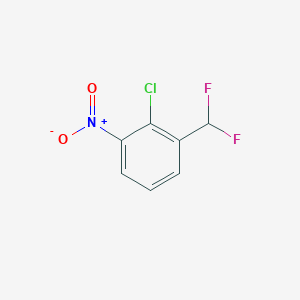

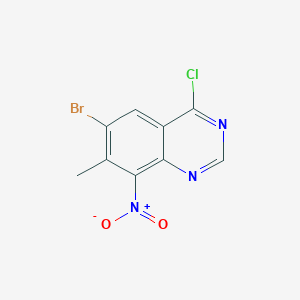
![5-chloro-1-isopropyl-1H-[1,2,4]triazole](/img/structure/B8553782.png)
